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Compound Focus: Netilmicin Sulfate

CAS No.: 56391-57-2

Cat. No.: S537037

Netilmicin (1-N-ethylsisomicin) is a semisynthetic aminoglycoside antibiotic. Its core chemical structure

modifies sisomicin by adding an ethyl group to the 1-N position [1] [2].

The table below summarizes its key identifiers and properties:

Property Description

IUPAC Name (2R,3R,4R,5R)-2-{[(1S,2S,3R,4S,6R)-4-Amino-3-{[(2S,3R)-3-amino-6-
(aminomethyl)-3,4-dihydro-2H-pyran-2-ylJoxy}-6-(ethylamino)-2-
hydroxycyclohexyl]oxy}-5-methyl-4-(methylamino)oxane-3,5-diol [2]

Molecular C21H41Ns07 [1] [2]

Formula

Molecular 475.587 g-mol—* [2]

Weight

CAS Registry
No.

Compound
Class

Approval
Status

56391-56-1 [1]

Synthetic organic / Aminoglycoside antibiotic [1]

Approved (US FDA 1983; UK MHRA 2019) [1]
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Synthesis and Production

The synthesis of netilmicin involves the selective alkylation of the sisomicin precursor.

Key Synthetic Route

A primary method involves reacting sisomicin with acetaldehyde in the presence of a chemical reducing
agent like sodium borohydride (NaBHa4). This process selectively alkylates the 1-amino group to create the

1-N-ethyl derivative [3].

A common practice involves protecting other reactive primary amino groups in the sisomicin molecule
before ethylation. This can be achieved through silylation, using agents like hexamethyldisilazane,
chlorotrimethylsilane, or bis(trimethylsilyl)acetamide. The protecting groups are removed after the ethylation

step [3].

The diagram below illustrates the workflow for obtaining netilmicin and a modern derivative from sisomicin:

Sisomicin

1. Selective N-1
Ethylation

2. Multi-step
synthesis

Precursor to
modern derivati\ie:».

Click to download full resolution via product page

Sisomicin serves as a starting point for netilmicin and the modern neoglycoside ACHN-490 [3] [4].

Modern Context in Neoglycoside Synthesis

Sisomicin remains a platform for developing new aminoglycosides. The synthesis of ACHN-490
(plazomicin), a next-generation agent, is more complex. It involves an eight-step process that includes

protecting specific positions on the sisomicin molecule and adding bulky substituents (an (S)-HABA group
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at the N1 position and a hydroxyethyl group at the 6' position) to evade a broader range of resistance

enzymes [4] [5].

Antimicrobial Activity and Spectrum

Netilmicin was developed to address gentamicin resistance. Its 1-N-ethyl modification makes it less
susceptible to certain aminoglycoside-modifying enzymes (AMEs), particularly adenylating and

phosphorylating enzymes [6] [7].

The table below summarizes its in vitro activity against various bacterial isolates:

Bacterial Isolate Netilmicin Activity Summary

Gram-negative bacilli Over 90% inhibited at 1.56 pg/mL [6].

Serratia marcescens & Substantially more active than gentamicin, sisomicin,
Enterobacter spp. tobramycin, or amikacin [6].

Gentamicin-resistant Gram- Active against most strains, including some Klebsiella and
negative bacilli Serratia [6] [7].

Pseudomonas aeruginosa Less active in vitro than gentamicin or tobramycin; clinical

efficacy appears similar [7].

Staphylococcus aureus Highly susceptible (both penicillin-susceptible and resistant
strains) [6].

Pharmacokinetic Properties

Netilmicin pharmacokinetics are crucial for dosing, especially in patients with impaired renal function.

¢ Model and Half-life: Its pharmacokinetics are best described by a multicompartment model. After a
single intravenous dose, it shows biphasic elimination with half-lives of approximately 2 hours (t1/23)
and 36.9 hours (ti/2y) [8].

e Distribution: The volume of distribution at steady state (Vdss) is about 0.68 L/kg, indicating
distribution beyond the blood plasma into tissues [8].
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e Elimination: It is primarily eliminated unchanged by the kidneys. Plasma clearance is approximately
91 mL/min, with renal clearance accounting for about 67 mL/min [8]. In patients with normal renal
function, the elimination half-life is about 2.5 hours [2].

¢ Dosing Consideration: The prolonged terminal elimination phase suggests potential for tissue
accumulation with repetitive dosing, a common trait among aminoglycosides that must be considered
during therapeutic drug monitoring [8]. Dosage adjustment is necessary in individuals with renal
impairment [9].

Resistance Mechanisms

The primary resistance mechanism against aminoglycosides is enzymatic modification. Netilmicin's structure

helps it evade some, but not all, of these enzymes:

¢ Enzymatic Resistance: The 1-N-ethyl group protects netilmicin from many nucleotidyltransferases
[ANT(2")] and phosphotransferases. However, it can still be inactivated by certain acetyltransferases

[71[5].
e Specific AAC Enzyme: The acetyltransferase AAC(2')-la can acetylize netilmicin at its 2' position,
conferring resistance. This enzyme also impacts the next-generation aminoglycoside plazomicin [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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